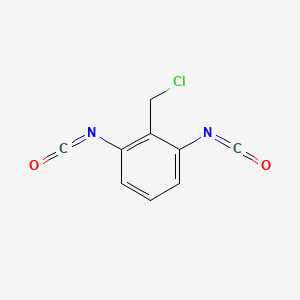
2-(Chloromethyl)-1,3-diisocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1,3-diisocyanatobenzene is an aromatic compound that contains a benzene ring substituted with a chloromethyl group and two isocyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride with a benzene derivative in the presence of a Lewis acid catalyst such as zinc chloride . The resulting chloromethylated benzene can then be treated with phosgene to introduce the isocyanate groups.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-1,3-diisocyanatobenzene may involve large-scale chloromethylation and phosgenation processes. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. Safety measures are also crucial due to the toxic and hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1,3-diisocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles can react with the chloromethyl group or isocyanate groups.
Catalysts: Lewis acids such as zinc chloride are commonly used in the chloromethylation step.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products
Urea Derivatives: Reaction with amines leads to the formation of urea derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution of the chloromethyl group results in various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1,3-diisocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the production of polymers and resins due to its reactivity with nucleophiles.
Pharmaceutical Research: It serves as a building block for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1,3-diisocyanatobenzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the isocyanate groups can form urea derivatives through addition reactions. These reactions are facilitated by the electrophilic nature of the carbon atoms in the chloromethyl and isocyanate groups .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the isocyanate groups.
Diisocyanatobenzene: Contains isocyanate groups but lacks the chloromethyl group.
Benzyl Chloride: Contains a chloromethyl group but lacks the isocyanate groups.
Uniqueness
2-(Chloromethyl)-1,3-diisocyanatobenzene is unique due to the presence of both a chloromethyl group and two isocyanate groups on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis, making it valuable for various applications in organic chemistry and materials science.
Propiedades
Número CAS |
59491-42-8 |
|---|---|
Fórmula molecular |
C9H5ClN2O2 |
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-diisocyanatobenzene |
InChI |
InChI=1S/C9H5ClN2O2/c10-4-7-8(11-5-13)2-1-3-9(7)12-6-14/h1-3H,4H2 |
Clave InChI |
MSXZMXBJSSFYJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N=C=O)CCl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)



![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)


![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
